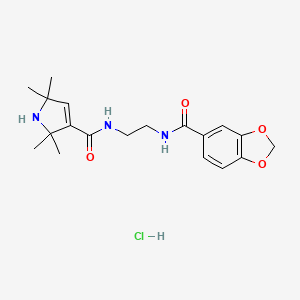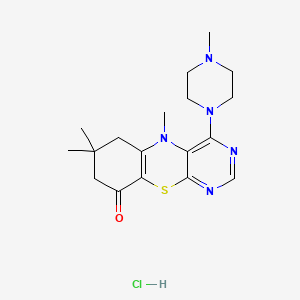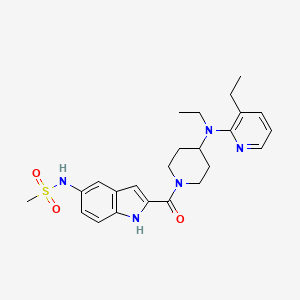
2-Propenal, 3-(2-nitrophenyl)-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-(2-nitrophenyl)-, (2Z)-, also known as o-nitrocinnamaldehyde, is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of a nitro group attached to the phenyl ring and an aldehyde group at the end of the propenal chain. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- typically involves the condensation of 2-nitrobenzaldehyde with acetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the propenal chain through an aldol condensation reaction .
Industrial Production Methods
Industrial production of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-(2-nitrophenyl)-, (2Z)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-Propenoic acid, 3-(2-nitrophenyl)-, (2Z)-
Reduction: 2-Propenal, 3-(2-aminophenyl)-, (2Z)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenal, 3-(2-nitrophenyl)-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenal, 3-(2-fluorophenyl)-, (2Z)-
- 2-Propenal, 3-(2-chloro-5-nitrophenyl)-
- 2-Propenal, 3-(2-chloro-4-nitrophenyl)-
- 2-Propenal, 3-(2-aminophenyl)-, (2E)-
- 2-Propenal, 3-(2-furanyl)-, (2E)-
Uniqueness
2-Propenal, 3-(2-nitrophenyl)-, (2Z)- is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and scientific research .
Propriétés
Numéro CAS |
213617-45-9 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(Z)-3-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3- |
Clé InChI |
VMSMELHEXDVEDE-HYXAFXHYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\C=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















